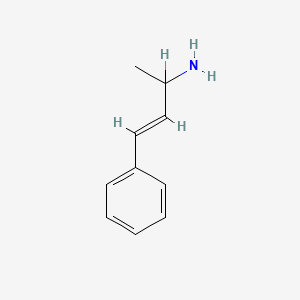

4-phenylbut-3-en-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-phenylbut-3-en-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9H,11H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVUUOXSCVQZQG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53309-95-8 | |

| Record name | 3-Buten-2-amine, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 4 Phenylbut 3 En 2 Amine and Its Proximal Precursors

Chemo-Catalytic and Stoichiometric Synthesis Routes

Reductive Amination Strategies from α,β-Unsaturated Ketones (e.g., 4-Phenylbut-3-en-2-one)

Reductive amination is a cornerstone of amine synthesis, allowing for the conversion of carbonyl compounds into amines. wikipedia.org In the context of 4-phenylbut-3-en-2-amine synthesis, the precursor 4-phenylbut-3-en-2-one can be subjected to reductive amination conditions. A classical approach is the Leuckart reaction , which utilizes formic acid or its derivatives, such as ammonium (B1175870) formate or formamide, as both the reducing agent and the nitrogen source. wikipedia.org This one-pot reaction proceeds by the initial formation of an iminium ion from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced by formate. wikipedia.org The reaction typically requires elevated temperatures, often between 120 and 130 °C. wikipedia.org

A significant advantage of the Leuckart reaction is its operational simplicity and the use of inexpensive reagents. However, it often necessitates high reaction temperatures and can sometimes lead to the formation of formylated byproducts, requiring a subsequent hydrolysis step to yield the free amine. alfa-chemistry.com

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Leuckart Reaction | Ammonium formate or formamide, formic acid | High temperature (120-165 °C) | Uses inexpensive reagents; one-pot procedure. wikipedia.org |

Direct Amination of Olefinic Substrates

The direct amination of unactivated olefins represents a highly atom-economical approach to the synthesis of allylic amines. Recent advancements have demonstrated the feasibility of palladium-catalyzed allylic amination of unactivated terminal olefins. nih.gov This methodology could conceptually be applied to a substrate like 1-phenyl-1-butene to afford this compound. These reactions often employ a nitrogen-containing reagent and a chiral palladium catalyst to achieve enantioselective conversion. nih.gov The mechanism can involve an ene reaction followed by a researchgate.netresearchgate.net-rearrangement. nih.gov

A dual-catalytic system involving visible light and cobalt has also been developed for the direct allylic C-H amination of alkenes with free amines, yielding branched allylic amines with high regioselectivity. nih.gov Such a strategy could potentially be adapted for the synthesis of this compound from a suitable olefinic precursor.

| Catalytic System | Substrate Type | Key Features |

|---|---|---|

| Palladium Catalyst | Unactivated terminal olefins | Enables enantioselective synthesis of allylic amines. nih.gov |

| Visible-light and Cobalt Dual Catalysis | Alkenes and free amines | Direct C-H amination with high regioselectivity for branched amines. nih.gov |

Multicomponent Coupling Reactions for Allylic Amine Formation

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. The aza-Baylis-Hillman (aBH) reaction is a notable example that can be employed for the synthesis of functionalized allylic amines. researchgate.netwikipedia.org This reaction involves the coupling of an imine, an activated alkene, and a nucleophilic catalyst. wikipedia.org For the synthesis of this compound, a potential three-component strategy could involve an imine derived from acetaldehyde, an activated alkene such as styrene, and a suitable catalyst. The aBH reaction is known for its atom economy and the ability to construct complex molecular architectures from simple starting materials. researchgate.net

Another powerful multicomponent approach is the nickel-catalyzed three-component coupling of aldehydes, amines, and alkenes. chemrxiv.org This method provides direct and modular access to a wide range of allylic amines in high yields and with excellent selectivity, avoiding the pre-synthesis and isolation of imine intermediates. chemrxiv.org

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Aza-Baylis-Hillman Reaction | Imine, activated alkene, nucleophilic catalyst | Functionalized allylic amines | Atom-economical, builds complexity in one step. researchgate.netwikipedia.org |

| Nickel-Catalyzed Three-Component Coupling | Aldehyde, amine, alkene | Versatile allylic amines | Direct and modular, high yields and selectivity. chemrxiv.org |

Nucleophilic Substitution and Addition Reactions

Nucleophilic addition to imines is a fundamental C-N bond-forming reaction. A plausible route to this compound involves the generation of an imine from cinnamaldehyde, followed by the nucleophilic addition of a methyl group. Organometallic reagents, such as methyllithium or methylmagnesium bromide, can serve as the source of the methyl nucleophile. The imine precursor can be formed by the condensation of cinnamaldehyde with a suitable amine. The addition of the organometallic reagent to the C=N bond of the imine would generate the desired allylic amine structure. This approach benefits from the wide availability of organometallic reagents and the predictability of their addition to imines. nih.gov

| Imine Precursor | Nucleophile | Reaction Type | Potential Product |

|---|---|---|---|

| Imine of cinnamaldehyde | Organometallic methyl reagent (e.g., MeLi, MeMgBr) | Nucleophilic addition to C=N | This compound |

Amide Reduction and Subsequent C-C Bond Formation

The reduction of amides to amines is a robust and widely used transformation in organic synthesis. A synthetic pathway to this compound can be envisioned through the preparation and subsequent reduction of a corresponding amide, such as N-(4-phenylbut-3-en-2-yl)acetamide. The synthesis of this amide precursor could be achieved by reacting 4-phenylbut-3-en-2-one with a suitable nitrogen source under conditions that favor amide formation, potentially involving a multi-step sequence. Once the amide is obtained, it can be reduced to the target amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This method is particularly useful when the corresponding amide is readily accessible.

Biocatalytic and Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds with high enantioselectivity. For the stereoselective synthesis of this compound, transaminases (TAs) offer a highly promising approach. nih.govresearchgate.net Transaminases catalyze the transfer of an amino group from an amino donor to a ketone acceptor. nih.gov In this case, 4-phenylbut-3-en-2-one would serve as the prochiral ketone substrate.

The use of ω-transaminases is particularly advantageous as they can aminate a broad range of ketones that are not limited to α-keto acids. mdpi.com The reaction is typically carried out in an aqueous buffer system, often with a co-solvent like DMSO to aid in substrate solubility. An amino donor, such as isopropylamine or L-alanine, is used in stoichiometric or excess amounts to drive the reaction equilibrium towards the amine product. mdpi.com A key benefit of this biocatalytic method is the potential to produce either enantiomer of the target amine by selecting a transaminase with the appropriate stereopreference ((R)- or (S)-selective). nih.govresearchgate.net

| Enzyme Class | Substrate | Reaction Type | Key Advantages |

|---|---|---|---|

| Transaminases (TAs) | Prochiral ketones (e.g., 4-phenylbut-3-en-2-one) | Asymmetric reductive amination | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govresearchgate.netmdpi.com |

Transaminase-Mediated Enantioselective Amination of Ketones

Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. rsc.orgnih.gov Transaminases, specifically ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amine donor to a ketone acceptor, enabling the direct asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov

The synthesis of this compound via this method starts from the corresponding prochiral ketone, 4-phenylbut-3-en-2-one (commonly known as benzylideneacetone). The reaction involves a pyridoxal 5'-phosphate (PLP)-dependent mechanism where an amine donor, such as L-alanine or isopropylamine, provides the amino group. mdpi.com

A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium, which often limits product conversion. mdpi.comuab.cat To overcome this, various strategies have been developed to shift the equilibrium towards product formation. One common approach is the use of a large excess of the amine donor. Another highly effective method involves the in situ removal of the ketone byproduct. For instance, when L-alanine is used as the amine donor, the byproduct is pyruvate. Pyruvate can be removed by coupling the transaminase with a pyruvate decarboxylase (PDC), which converts it into acetaldehyde and CO₂, effectively driving the reaction to completion. mdpi.comuab.cat

The choice of transaminase is critical for achieving high enantioselectivity. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target amine. mdpi.comnih.gov Research has demonstrated that transaminases from various microbial sources, such as Chromobacterium violaceum and Vibrio fluvialis, are effective for the amination of phenyl-substituted ketones. nih.govnih.gov While specific studies on 4-phenylbut-3-en-2-one are part of broader substrate scope investigations, the principles established for structurally similar ketones are directly applicable. The reaction conditions, including pH, temperature, and the use of co-solvents like DMSO to improve substrate solubility, are optimized to maximize both conversion and enantiomeric excess (ee). nih.gov

| Transaminase (Source) | Substrate | Amine Donor | Equilibrium Shift Strategy | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|---|---|

| ω-TA (Vibrio fluvialis JS17) | Benzylacetone | L-Alanine | Whole-cell system (pyruvate removal) | 90.2 | >99 | S |

| ATA-113 | 1-phenyl-1,4-pentanedione | L-Alanine | - | >99 | >99 | S |

| ATA-025 | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | 10% v/v DMSO | 99.2 | >98.5 | R |

Asymmetric Hydroamination of Conjugated Dienes

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for synthesizing amines. nih.gov For the synthesis of this compound, the relevant precursor is the conjugated diene 1-phenyl-1,3-butadiene. The transition-metal-catalyzed hydroamination of such dienes can yield valuable allylic amines. acs.org

Rhodium-based catalytic systems have shown significant promise in this area. acs.orgnih.gov The reaction typically employs a rhodium precursor in combination with a chiral phosphine (B1218219) ligand, such as those from the BIPHEP or Josiphos families. The choice of ligand is crucial for controlling both regioselectivity (i.e., 1,2- vs. 1,4-addition) and enantioselectivity. For 1-phenyl-1,3-butadiene, the desired product, this compound, results from a 1,2-hydroamination reaction.

The reaction mechanism often involves the formation of a rhodium-hydride species, which then undergoes migratory insertion into the diene. acs.org The steric and electronic properties of the ligand, as well as the amine nucleophile, dictate the stereochemical outcome of the reaction. In some cases, the addition of an acid co-catalyst can be critical for achieving high enantiocontrol by facilitating the catalytic cycle. acs.org While the direct asymmetric hydroamination of 1-phenyl-1,3-butadiene to this compound is a challenging transformation, related methodologies for the hydroamination of allenes and other dienes have demonstrated high yields and excellent enantioselectivities, suggesting the feasibility of this approach. researchgate.net

| Catalyst System | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Rh(I)/Chiral JoSPOphos Ligand | 1,3-Dienes (general) | Indolines | - | High |

| Rh(I)/Josiphos Ligand | Allenes | Benzophenone Imine | up to 98 | up to 98 |

| Cu(I)/(S)-DTBM-SEGPHOS | Unactivated Internal Olefins | Hydroxylamine Esters | - | ≥96 |

Asymmetric Transfer Hydrogenation of α,β-Unsaturated Imines

Asymmetric transfer hydrogenation (ATH) is a widely used, practical, and safe method for the reduction of imines to amines. scispace.com This technique avoids the use of high-pressure hydrogen gas, instead employing hydrogen donors like isopropanol or formic acid. researchgate.netresearchgate.net For the synthesis of this compound, this methodology is applied to the corresponding α,β-unsaturated imine, which is readily prepared by condensing 4-phenylbut-3-en-2-one with a primary amine.

The most successful catalysts for ATH are typically ruthenium(II) and rhodium(III) complexes coordinated to chiral ligands. scispace.comrsc.org Chiral diamine and amino alcohol ligands, such as N-tosylated diamines (e.g., TsDPEN), are commonly employed. The mechanism is believed to proceed via a metal-hydride intermediate, which delivers the hydride to the imine carbon in a stereocontrolled manner. The transfer of a proton from the ligand or the hydrogen source completes the reduction.

A key advantage of this method is the potential for dynamic kinetic resolution if a chiral auxiliary, such as a tert-butanesulfinyl group, is attached to the imine nitrogen. The sulfinyl group directs the stereochemical outcome of the reduction, and both enantiomers of the final amine can be accessed simply by choosing the appropriate enantiomer of the sulfinyl auxiliary. ua.es Microwave irradiation has been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes while maintaining high yields and enantioselectivities. ua.es The reduction of α,β-unsaturated imines generally proceeds with high chemoselectivity, reducing the C=N bond without affecting the C=C double bond.

| Catalyst System | Substrate Class | H-Donor | Conditions | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / Chiral Diamine | Aryl N-p-methoxyphenyl ketimines | Sodium Formate | H₂O-DMF | 70-94 | 93-99 ee |

| [RuCl₂(p-cymene)]₂ / 2-amino-2-methylpropan-1-ol | N-(tert-Butylsulfinyl)imines | Isopropanol | Microwave, 30 min | Excellent | up to 96 ee |

| Water-soluble Ru(II)-(R,R)-TsDPEN complex | Cyclic Imines | Sodium Formate | Water, CTAB | High | High |

Chemical Reactivity and Mechanistic Investigations of 4 Phenylbut 3 En 2 Amine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic, enabling it to react with a variety of electrophiles. msu.edu

Derivatization Reactions for Spectroscopic and Chromatographic Enhancement

In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to modify analytes to improve their chromatographic behavior and detection. researchgate.netiu.edu For primary amines like 4-phenylbut-3-en-2-amine, this process typically involves replacing the active hydrogens on the amine group to increase volatility and thermal stability, and to enhance detector response. iu.eduresearchgate.net

Common derivatization strategies for primary amines include acylation and silylation. iu.edu Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces a fluoroacyl group, which significantly increases the molecule's volatility and sensitivity for electron capture detection (ECD). jfda-online.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the amine hydrogens with trimethylsilyl (B98337) (TMS) groups, which reduces polarity and the potential for hydrogen bonding. iu.edu These modifications result in improved peak shape and resolution during chromatographic analysis. researchgate.net

| Derivatization Type | Reagent | Resulting Derivative | Analytical Enhancement |

|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl | Increases volatility and ECD sensitivity. jfda-online.com |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | N-pentafluoropropionyl | Improves chromatographic efficiency and detection. jfda-online.com |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl | Reduces polarity, improves thermal stability. iu.edu |

Condensation and Imine Formation Reactions

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This reaction is a nucleophilic addition to the carbonyl group and is typically catalyzed by a weak acid. wikipedia.orgyoutube.com The mechanism proceeds in two main stages: the initial nucleophilic attack by the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine, followed by the acid-catalyzed elimination of a water molecule to form the C=N double bond of the imine. chemistrysteps.comlibretexts.org

The reaction is reversible, and the equilibrium can be driven toward the imine product by removing water from the reaction mixture, for instance, through azeotropic distillation or the use of dehydrating agents. wikipedia.orgmasterorganicchemistry.com The optimal pH for this reaction is mildly acidic (around 4-5); higher acidity can protonate the amine, rendering it non-nucleophilic and thus slowing the reaction. chemistrysteps.com

| Reactants | Conditions | Product | Mechanism Steps |

|---|---|---|---|

| This compound + Aldehyde/Ketone (e.g., Benzaldehyde) | Mild acid catalyst (e.g., Acetic Acid), removal of water | Imine (Schiff Base) + Water | 1. Nucleophilic attack by amine on carbonyl. 2. Proton transfer to form carbinolamine. 3. Protonation of hydroxyl group. 4. Elimination of water to form iminium ion. 5. Deprotonation to yield imine. libretexts.org |

Acylation and Alkylation Transformations

Acylation: The nucleophilic primary amine of this compound reacts readily with acylating agents like acyl chlorides and acid anhydrides. chemguide.co.uk The reaction with an acyl chloride, such as ethanoyl chloride, is a vigorous nucleophilic addition-elimination reaction that produces an N-substituted amide. libretexts.org The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then eliminates a chloride ion to form the stable amide product. libretexts.org A base, such as triethylamine (B128534) or an excess of the starting amine, is often used to neutralize the hydrogen chloride byproduct. reddit.com

Alkylation: Primary amines can be N-alkylated by reaction with alkyl halides via a nucleophilic aliphatic substitution (SN2) mechanism. wikipedia.orgfishersci.co.uk However, this reaction is often difficult to control. The resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. jove.comlibretexts.org This process, known as polyalkylation, results in a mixture of products. libretexts.org To favor the formation of the mono-alkylated (secondary amine) product, a large excess of the initial primary amine can be used to increase the probability that the alkyl halide will react with the starting material rather than the product. jove.com

| Transformation | Reagent | Product Type | Key Considerations |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-substituted Amide | Vigorous reaction; often requires a base to scavenge HCl. libretexts.orgreddit.com |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Prone to polyalkylation; can be controlled with excess amine. jove.comlibretexts.org |

Reactivity of the Alkenyl Moiety

The carbon-carbon double bond in this compound, being conjugated with the phenyl ring, exhibits the characteristic reactivity of a styrenyl system.

Electrophilic and Nucleophilic Addition Reactions to the C=C Bond

Electrophilic Addition: The π bond of the alkene is electron-rich and susceptible to attack by electrophiles. wikipedia.org In the case of a styrenyl system, the addition of electrophiles like hydrogen halides (HX) follows Markovnikov's rule. ucalgary.ca The reaction proceeds via the formation of a carbocation intermediate. The electrophile (e.g., H⁺) adds to the carbon atom of the double bond that results in the formation of the more stable carbocation. ucalgary.ca For this compound, protonation of the C=C bond will preferentially form a benzylic carbocation, which is stabilized by resonance with the adjacent phenyl ring. ucalgary.cayoutube.com The nucleophile (e.g., Br⁻) then attacks this carbocation to yield the final product. lasalle.edu

Nucleophilic Addition: While direct nucleophilic addition to an unactivated alkene is uncommon, the conjugated system in this compound can be susceptible to conjugate (or 1,4-) addition under certain conditions, similar to α,β-unsaturated carbonyl compounds. openstax.orglibretexts.org This reactivity is enhanced if the phenyl ring contains strong electron-withdrawing groups or if the reaction is mediated by a transition metal catalyst. In such cases, a nucleophile attacks the β-carbon (the carbon adjacent to the phenyl ring), leading to a resonance-stabilized carbanion (enolate-like) intermediate which is then protonated. fiveable.melibretexts.org

Cycloaddition Reactions and Heterocycle Formation

The alkenyl moiety can participate in cycloaddition reactions to form various cyclic structures. Styrene and its derivatives are known to undergo photochemical [2+2] cycloadditions to form cyclobutane (B1203170) rings and can also act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like azides or nitrones to form five-membered heterocycles. nih.govnih.govuchicago.edu The Diels-Alder reaction, a [4+2] cycloaddition, is also a possibility where the styrenyl group can act as the dienophile. libretexts.org

Furthermore, the styrenyl unit serves as a valuable building block in the synthesis of heterocycles. For example, styrenes can react with amines and a source of a third component in multicomponent reactions to generate complex heterocyclic scaffolds like quinazolines. acs.org The related compound trans-4-phenyl-3-buten-2-one is known to react with guanidines to form pyrimidinamine derivatives, highlighting the potential of the C10 backbone in heterocycle synthesis. sigmaaldrich.com

| Reaction Type | Reagent/Condition | Product Type | Mechanistic Feature |

|---|---|---|---|

| Electrophilic Addition | Hydrogen Halide (HX) | Alkyl Halide | Formation of a resonance-stabilized benzylic carbocation. ucalgary.cayoutube.com |

| [2+2] Cycloaddition | UV light (photochemical) | Cyclobutane derivative | Stepwise mechanism via a diradical intermediate. nih.gov |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered heterocycle | Concerted or stepwise addition of the dipole across the C=C bond. nih.govuchicago.edu |

Oxidation and Reduction Chemistry of the Unsaturated Linkage

The chemical reactivity of this compound is largely dictated by its two primary functional groups: the amine and the α,β-unsaturated alkene system. The carbon-carbon double bond, being in conjugation with the phenyl group, is susceptible to both oxidation and reduction reactions, which can be tailored to achieve specific chemical transformations.

Reduction:

The reduction of the α,β-unsaturated linkage in compounds analogous to this compound is a well-established transformation. The primary focus is typically on the selective 1,4-reduction (conjugate reduction) of the C=C bond, leaving the aromatic ring and the amine group intact. Various catalytic systems have been developed for this purpose.

Catalytic transfer hydrogenation is an effective method for reducing electron-deficient double bonds. mdpi.com Systems employing catalysts like palladium on carbon (Pd/C) with a catalyst poison such as diphenylsulfide can selectively reduce alkenes without affecting other functional groups. organic-chemistry.org Similarly, copper hydride (CuH) catalysis, particularly with chiral ligands, has emerged as a powerful tool for the asymmetric reduction of α,β-unsaturated systems, though much of the research has focused on carbonyl compounds and carboxylic acids. organic-chemistry.orgnih.gov The mechanism often involves the generation of a chiral copper hydride species that adds across the double bond. nih.gov Iridium-catalyzed reductions using hydride donors like formic acid have also shown high efficiency and selectivity for the 1,4-reduction of α,β-unsaturated compounds. mdpi.com

The table below summarizes various catalytic systems applicable to the reduction of α,β-unsaturated compounds, which are expected to be effective for this compound.

| Catalyst System | Hydride Source | Key Features | Probable Product from this compound |

| Pd/C, diphenylsulfide | H₂ | Selective for C=C and C≡C bonds; avoids hydrogenolysis. organic-chemistry.org | 4-Phenylbutan-2-amine |

| Copper Hydride (CuH) with Chiral Ligands | Hydrosilanes (e.g., PhSiH₃) | High enantioselectivity for β-chiral products. nih.govnih.gov | Chiral 4-Phenylbutan-2-amine |

| Iridium Complexes | Formic Acid / Water | Highly chemoselective for the C=C bond in electron-deficient systems. mdpi.com | 4-Phenylbutan-2-amine |

| Nickel(II) chloride / Lithium | Ethanol | Mild reaction conditions for conjugate reduction. organic-chemistry.org | 4-Phenylbutan-2-amine |

Oxidation:

The oxidation of the unsaturated linkage in this compound can proceed through several pathways, potentially involving both the alkene and the amine functionalities. The oxidation of amines can lead to a variety of products, including hydroxylamines, imines, and nitriles, depending on the oxidant and reaction conditions. acs.orgnih.gov Aerobic oxidation, using molecular oxygen as the oxidant, is a green and efficient method, often catalyzed by transition metals like palladium, ruthenium, or gold. acs.orgresearchgate.net

For the unsaturated system, oxidative reactions such as epoxidation can occur across the double bond, leading to the formation of an oxirane ring. Peroxy acids are common reagents for this transformation. Alternatively, more aggressive oxidative cleavage can break the C=C bond, yielding benzaldehyde (B42025) and other fragments. The presence of the amine group can complicate these reactions, as it is also susceptible to oxidation. Laccase-catalyzed oxidation of aromatic amines has been shown to produce complex oligomeric and polymeric products through radical-mediated pathways. nih.gov

Potential oxidation reactions are summarized in the table below.

| Reagent/Catalyst | Target Site | Potential Product(s) |

| Peroxy acids (e.g., m-CPBA) | C=C Double Bond | 2-(1-aminoethyl)-3-phenyloxirane |

| O₃ (Ozonolysis), followed by reductive/oxidative workup | C=C Double Bond | Benzaldehyde |

| RuO₂·xH₂O / O₂ | Amine and/or Alkene | Complex mixture, potentially including imines, nitriles, or cleavage products. acs.org |

| Laccase / O₂ | Amine / Aromatic System | Oligomeric/Polymeric materials. nih.gov |

Mechanistic Studies of this compound Transformations

Understanding the reaction mechanisms involved in the transformation of this compound is crucial for controlling selectivity and developing new synthetic methodologies.

The reaction pathways for the transformation of this compound are inferred from studies on analogous chemical systems.

Reduction Pathways: In the catalytic hydrogenation of the unsaturated linkage using heterogeneous catalysts like Pd/C, the mechanism generally involves:

Adsorption of hydrogen onto the catalyst surface.

Coordination of the π-system of the C=C bond to the metal surface.

Stepwise transfer of hydrogen atoms to the carbon atoms of the double bond, leading to the saturated product, 4-phenylbutan-2-amine.

For copper hydride-catalyzed 1,4-reduction , particularly in asymmetric synthesis, the pathway is more complex. Mechanistic studies on related α,β-unsaturated carboxylic acids suggest a pathway that may involve a ketene (B1206846) intermediate. nih.gov A plausible analogous pathway for an amine would involve:

Generation of a chiral Ligand-CuH active species from a hydrosilane.

Hydrocupration of the C=C bond to form a copper enolate-like intermediate.

Protonolysis or reaction with another equivalent of silane (B1218182) to release the saturated amine product and regenerate the CuH catalyst.

Oxidation Pathways: The mechanisms for amine oxidation are often radical-based. Aerobic oxidation catalyzed by transition metals can proceed via several routes. For instance, a ruthenium-catalyzed process may involve the formation of a hydrated ruthenium oxide active species. acs.org The reaction with the amine can proceed through a hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanism, generating a nitrogen-centered radical or radical cation. These reactive intermediates can then undergo further reactions, such as dimerization, reaction with oxygen, or conversion to an imine.

Electrochemical oxidation of amines provides another route where the initial step is the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com This intermediate can then deprotonate from the α-carbon to form a carbon-centered radical, which is further oxidized to an iminium ion. The iminium ion is a key intermediate that can be trapped by nucleophiles or undergo other transformations.

In asymmetric catalysis , such as the CuH-catalyzed reduction of the unsaturated linkage, the enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. The chiral ligand bound to the metal center creates a chiral environment that favors one transition state over the other. For example, in the hydrocupration step, the approach of the alkene to the Ligand-CuH complex is sterically and electronically controlled by the ligand's structure, leading to a lower energy transition state for the formation of one enantiomer. nih.gov

Similarly, in transition-metal-catalyzed allylic amination reactions, which share features with the hydrogenation of allylic amines, mechanistic studies have revealed that the catalyst can form metallacyclic intermediates. acs.org The structure of these intermediates and the transition states for nucleophilic attack by the amine determine the regioselectivity (branched vs. linear product) and enantioselectivity of the reaction.

Theoretical studies on the gas-phase reactions of aliphatic amines with hydroxyl radicals have utilized variational transition-state theory to model hydrogen abstraction channels. researchgate.net Such analyses help predict branching ratios for reactions at different sites within the molecule (e.g., C-H vs. N-H abstraction). For a molecule like this compound, similar computational analyses could predict the relative reactivity of the allylic, benzylic, and amine protons under radical conditions, providing a deeper understanding of its oxidation pathways.

The following table outlines key factors that influence the transition state in catalyzed reactions relevant to this compound.

| Reaction Type | Influential Factors on Transition State | Consequence |

| Asymmetric Reduction | - Structure of the chiral ligand- Coordination of the substrate to the metal center- Steric interactions between ligand and substrate | Enantioselectivity |

| Catalytic Oxidation | - Electronic properties of the metal catalyst- Nature of the oxidant (e.g., O₂)- Solvent effects on stabilizing intermediates | Reaction rate and product distribution (e.g., imine vs. hydroxylamine) |

| Allylic Functionalization | - Nature of the phosphine (B1218219) or N-heterocyclic carbene ligand- Stability of the π-allyl intermediate | Regioselectivity (e.g., attack at C2 vs. C4) |

Stereochemical Control in the Synthesis and Transformations of 4 Phenylbut 3 En 2 Amine

Enantioselective Synthesis Strategies and Enantiomeric Excess Determination

The enantioselective synthesis of 4-phenylbut-3-en-2-amine can be approached through several strategic pathways, primarily involving the asymmetric reduction of a prochiral precursor or the kinetic resolution of a racemic mixture.

One of the most effective methods for obtaining enantiomerically enriched this compound is through the enzymatic kinetic resolution of its corresponding racemic alcohol, (E)-4-phenylbut-3-en-2-ol. wikipedia.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose. The enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. The resulting acylated and unreacted alcohols can then be separated and the unreacted alcohol can be converted to the corresponding amine with retention of stereochemistry. A sequential two-step chemoenzymatic methodology has been described for the stereoselective synthesis of (3E)‐4‐(het)arylbut‐3‐en‐2‐amines, which involves the oxidation of the racemic alcohol precursors followed by transamination. researchgate.net

Another approach is the asymmetric reduction of the corresponding ketone, 4-phenylbut-3-en-2-one (benzalacetone). google.comnist.gov This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For instance, the use of a chiral catalyst in the hydrogenation of benzalacetone can lead to the formation of one enantiomer of 4-phenylbut-3-en-2-ol (B108997) in excess, which can then be converted to the amine. prepchem.com

The determination of enantiomeric excess (ee) is a critical step in any enantioselective synthesis. For this compound, this is typically achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. Derivatization of the amine with a chiral agent to form diastereomers, which can then be analyzed by standard chromatographic or spectroscopic techniques like NMR, is also a common practice.

Table 1: Representative Enantioselective Synthesis Data for Allylic Amines This table presents illustrative data from studies on the enantioselective synthesis of allylic amines, which are structurally related to this compound, to demonstrate the effectiveness of various catalytic systems.

| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B | Racemic 4-arylbut-3-en-2-ol | (R)-4-arylbut-3-en-2-ol | >95% |

| Ruthenium-based catalyst | Racemic primary amines | (R)- or (S)-amide | High ee |

| Palladium catalyst with chiral ligand | Vinyl cyclic carbonates and arylamines | α,α-disubstituted allylic N-arylamines | up to 97% ee |

Data is compiled from various sources on allylic amine synthesis for illustrative purposes.

Diastereoselective Control in Compound Formation

Diastereoselective control becomes relevant when this compound is used as a reactant in the formation of new stereocenters. The existing stereocenter in the amine can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

For example, in the reaction of an enantiomerically pure this compound with an electrophile, the approach of the electrophile can be directed by the steric bulk of the substituents around the chiral center. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis. The reaction of 4-phenylbut-3-en-2-one with cyanoacetamide can lead to the formation of various cyclized products with multiple stereocenters, highlighting the complexity and potential for diastereoselective control in related transformations. organic-chemistry.orgrsc.org

Furthermore, the geometry of the double bond ((E) or (Z)) in this compound can also play a role in directing the stereochemical course of certain reactions, such as cycloadditions or epoxidations. The more stable (E)-isomer is the common product of many syntheses. nih.gov

Influence of Reaction Conditions on Stereoisomer Ratios

The ratio of stereoisomers produced in the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and reagents.

In catalytic asymmetric reactions, the structure of the chiral ligand is paramount in determining the enantioselectivity. Fine-tuning the ligand's electronic and steric properties can lead to dramatic changes in the enantiomeric excess of the product. For instance, in the palladium-catalyzed allylic amination, the choice of the chiral phosphine (B1218219) ligand is crucial for achieving high enantioselectivity. acs.org

The solvent can affect the stability of the transition states leading to different stereoisomers. In enzymatic resolutions, the nature of the solvent can influence the enzyme's activity and enantioselectivity. acs.org Temperature also plays a critical role; lower temperatures often lead to higher stereoselectivity due to the larger difference in the activation energies for the formation of the different stereoisomers.

The choice of the reducing agent in the synthesis from the corresponding ketone or the nature of the leaving group in allylic substitution reactions can also impact the stereochemical outcome. For example, the reduction of imines formed from ketones and chiral amines can show solvent-dependent diastereoselectivity. beilstein-journals.org

Table 2: Influence of Reaction Conditions on Stereoselectivity in Allylic Amine Synthesis This table provides examples of how different reaction parameters can affect the stereochemical outcome in the synthesis of allylic amines.

| Reaction Parameter | Variation | Effect on Stereoselectivity |

| Catalyst Ligand | Different chiral phosphine ligands | Significant changes in enantiomeric excess |

| Solvent | Polar vs. Non-polar | Can alter both reaction rate and enantioselectivity |

| Temperature | Lowering the reaction temperature | Often increases enantiomeric and diastereomeric ratios |

| Acyl Donor | In enzymatic resolution | Can impact the conversion and enantioselectivity acs.org |

This data is generalized from studies on stereoselective synthesis.

Chiral Resolution Techniques Applied to this compound

When an enantioselective synthesis is not feasible or does not provide sufficient enantiopurity, chiral resolution of the racemic this compound is a viable alternative.

The most traditional method for resolving amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.org For a basic compound like this compound, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid is used. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the desired enantiomer of the amine can be recovered by treatment with a base. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. rsc.orggoogle.com

Kinetic resolution, particularly enzymatic kinetic resolution, is another powerful technique. acs.orgnih.gov As mentioned earlier, lipases can be used to selectively acylate one enantiomer of the corresponding alcohol, which is a precursor to the amine. Similarly, proteases or other enzymes could potentially be used to selectively acylate one enantiomer of the racemic amine itself, although this can be more challenging. rsc.org Dynamic kinetic resolution (DKR) is an advancement where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. acs.orgdiva-portal.org

Table 3: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type of Amine | Principle of Separation |

| (+)-Tartaric Acid | Basic | Formation of diastereomeric salts with different solubilities |

| (-)-Mandelic Acid | Basic | Formation of diastereomeric salts with different solubilities |

| (+)-Camphorsulfonic Acid | Basic | Formation of diastereomeric salts with different solubilities |

| Candida antarctica Lipase B | Primary/Secondary | Enantioselective acylation |

Advanced Analytical Techniques for Characterization of 4 Phenylbut 3 En 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-phenylbut-3-en-2-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of all key structural motifs. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.4 ppm. uniovi.esrsc.org The vinyl protons exhibit characteristic signals for a trans-alkene, with the proton on the carbon adjacent to the phenyl group (C4) appearing as a doublet around δ 6.5 ppm and the proton on C3 appearing as a doublet of doublets around δ 6.1-6.2 ppm, showing a large coupling constant (J ≈ 16 Hz) indicative of the trans geometry. uniovi.esescholarship.org The methine proton at the chiral center (C2) resonates as a multiplet or quartet around δ 3.6-3.7 ppm, coupled to both the adjacent vinyl proton and the methyl protons. uniovi.esrsc.org The methyl protons at C1 appear as a doublet near δ 1.2-1.3 ppm. rsc.orgescholarship.org The amine (NH₂) protons are often observed as a broad singlet. uniovi.esrsc.org

¹³C NMR Spectroscopy: While specific data for the parent amine is scarce, analysis of derivatives such as (E)-N,N-diethyl-4-phenylbut-3-en-2-amine provides insight into the carbon skeleton. The spectrum for this derivative shows signals for the aromatic carbons, two distinct vinyl carbons, the chiral center carbon (C2), and the methyl carbon (C1), in addition to the carbons of the N-ethyl groups. rsc.org The chemical shifts are consistent with the proposed structure, confirming the connectivity of the phenyl, butene, and amine moieties.

Purity assessment is also readily achieved with NMR. The integration of signals in the ¹H NMR spectrum allows for the quantification of the compound relative to impurities or an internal standard. The absence of signals corresponding to starting materials, such as 4-phenylbut-3-en-2-one, or byproducts confirms the purity of the sample.

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Citation(s) |

| Aromatic (C₆H₅) | 7.17-7.39 | multiplet | - | uniovi.es |

| Vinyl H (C4-H) | 6.49 | doublet | 16.0 | uniovi.es |

| Vinyl H (C3-H) | 6.13 | doublet of doublets | 16.0, 6.5 | uniovi.es |

| Methine H (C2-H) | 3.60-3.71 | multiplet | 6.5 | uniovi.es |

| Amine (NH₂) | 1.67 | broad singlet | - | uniovi.es |

| Methyl (C1-H₃) | 1.25 | doublet | 6.5 | uniovi.es |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, and to gain structural information through analysis of its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS), often employing soft ionization techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. For N-substituted derivatives of this compound, ESI-HRMS has been used to confirm their elemental composition by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated mass. rsc.org For example, the [M+H]⁺ ion for (E)-N,N-diethyl-4-phenylbut-3-en-2-amine was found at m/z 218.1896, closely matching the calculated value of 218.1903. rsc.org This level of accuracy allows for the unambiguous determination of the molecular formula (C₁₀H₁₃N for the parent amine).

Fragmentation Analysis: Electron ionization (EI) mass spectrometry causes fragmentation of the molecule, providing a characteristic fingerprint that aids in structural confirmation. For aliphatic amines, the predominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, alpha-cleavage would involve the loss of the methyl group or the phenylvinyl group. The loss of the larger phenylvinyl group is typically less favored. The most significant fragmentation is the cleavage of the C1-C2 bond, leading to the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized iminium cation.

Table 2: Expected Key Fragments in the EI Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [M]⁺• | [C₁₀H₁₃N]⁺• | 147 |

| [M-CH₃]⁺ | [C₉H₁₀N]⁺ | 132 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are essential for identifying functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3400 cm⁻¹. uniovi.es The C-H stretching of the aromatic ring and the vinyl group are found just above 3000 cm⁻¹, while the aliphatic C-H stretching appears just below 3000 cm⁻¹. uniovi.esrsc.org A strong band around 1600 cm⁻¹ corresponds to the C=C stretching of the aromatic ring. rsc.org The C=C stretching of the alkene is also present in this region. The out-of-plane bending of the trans-alkene C-H bonds gives rise to a strong absorption band around 967 cm⁻¹. uniovi.es The C-N stretching vibration is typically observed in the 1100-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Due to different selection rules (changes in polarizability versus changes in dipole moment), vibrations that are weak in IR may be strong in Raman, and vice versa. For this compound, the symmetric stretching of the C=C bonds in both the phenyl ring and the alkene chain would be expected to produce strong Raman signals. This makes Raman spectroscopy particularly useful for analyzing the carbon backbone of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Citation(s) |

| N-H Stretch (primary amine) | 3362, 3287 | uniovi.es |

| Aromatic/Vinyl C-H Stretch | > 3000 | uniovi.es |

| Aliphatic C-H Stretch | 2963 | uniovi.es |

| C=C Stretch (aromatic) | 1599, 1492 | rsc.org |

| N-H Bend | ~1600 | - |

| C-H Out-of-Plane Bend (trans-alkene) | 967 | uniovi.es |

| C-N Stretch | ~1101 | rsc.org |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, single-crystal X-ray diffraction of one of its enantiomers (often as a salt with a chiral counter-ion) can unambiguously establish its R or S configuration.

While the crystal structure for the parent this compound is not publicly available, this technique has been instrumental in the broader context of its synthesis and derivatization. For instance, X-ray crystallography has been used to determine the absolute configuration of related products derived from this amine, confirming the stereochemical outcome of synthetic transformations. rsc.orgamazonaws.com Furthermore, the structures of organometallic catalysts used in hydroamination reactions to produce derivatives like N,N-dibenzyl-4-phenylbut-3-en-2-amine have been elucidated by X-ray diffraction, providing insight into the catalytic mechanisms that control stereoselectivity. google.com The application of this technique would be crucial for understanding solid-state packing and intermolecular interactions, such as hydrogen bonding involving the amine group, if a suitable single crystal of this compound or its derivatives were analyzed.

Advanced Chromatographic Methods for Stereoisomer Separation and Purity Profiling (e.g., Chiral HPLC, GC-MS)

Advanced chromatographic techniques are essential for assessing the purity and, critically, the enantiomeric composition of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): As this compound is a chiral molecule, separating its enantiomers is vital, particularly for pharmaceutical applications. Chiral HPLC is the most common method for this purpose. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation. Specific methods have been developed for N-substituted analogs. For example, the enantiomeric excess of (S,E)-N-butyl-4-phenylbut-3-en-2-amine was successfully determined using a Chiralpak AD-H column. scienceopen.com This demonstrates that polysaccharide-based CSPs are effective for resolving this class of compounds. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve baseline separation. scienceopen.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique for purity profiling. The gas chromatograph separates the volatile components of a sample, and the mass spectrometer detects and identifies them. This method can effectively separate this compound from potential impurities such as residual starting materials (e.g., benzaldehyde (B42025), acetone), the precursor ketone (4-phenylbut-3-en-2-one), or byproducts from the synthesis (e.g., the over-reduced 4-phenylbutan-2-amine). The mass spectrometer provides definitive identification of these separated components based on their mass spectra and fragmentation patterns, allowing for a comprehensive assessment of the sample's purity.

Table 4: Example of Chiral HPLC Conditions for an N-Substituted this compound Analog

| Parameter | Condition | Citation |

| Compound | (S,E)-N-butyl-4-phenylbut-3-en-2-amine | scienceopen.com |

| Column | Chiralpak AD-H | scienceopen.com |

| Mobile Phase | Hexane:Isopropanol (99:1) | scienceopen.com |

| Flow Rate | 0.6 mL/min | scienceopen.com |

| Detection | UV | - |

Computational Chemistry and Theoretical Studies on 4 Phenylbut 3 En 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 4-phenylbut-3-en-2-amine, DFT calculations can predict its most stable three-dimensional shape (conformation) by minimizing the energy of the system. These calculations involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electron distribution in the molecule.

Furthermore, DFT calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer. While specific experimental data for this compound is scarce, theoretical values can be predicted with high accuracy. For example, a study on ortho-fluorinated 2-phenylethylamine used DFT to analyze changes in bond lengths upon forming a hydrated cluster, demonstrating the sensitivity of these calculations to intermolecular interactions. A hypothetical table of optimized geometric parameters for the trans isomer of this compound, based on typical values for similar structures, is presented below.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=C | 1.34 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-C (phenyl) | 1.40 Å (average) |

| Bond Angle | C-C=C | 125° |

| Bond Angle | H-N-H | 107° |

| Dihedral Angle | C(phenyl)-C-C=C | ~180° (for trans) |

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates. For this compound, several reaction types can be investigated, including those involving the amine functionality, the carbon-carbon double bond, and the aromatic ring.

One area of interest is the synthesis of allylic amines. Theoretical studies on the palladium-catalyzed allylation of primary amines with allylic alcohols have been performed using DFT. These studies explored potential reaction pathways, including the formation of cationic hydridopalladium complexes and mechanisms involving the decomplexation of a coordinated allylammonium species. Such computational approaches could be applied to model the synthesis or further functionalization of this compound, predicting the most favorable reaction conditions and catalyst systems.

Another example is the Petasis reaction, which can be used to synthesize allylic amines. Computational modeling of this multi-component reaction could reveal the energetics of the sequential steps, including the formation of key intermediates and the final decarboxylative coupling, thus explaining observed reactivity and yields.

The energetics of a proposed reaction pathway, such as the electrophilic addition of HBr to the double bond of this compound, can be mapped out by calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, predicting whether the reaction is kinetically and thermodynamically favorable. A hypothetical reaction coordinate diagram could be constructed from these calculated energies.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (this compound + HBr) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 |

Synthetic Utility of 4 Phenylbut 3 En 2 Amine As a Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The enamine and homoallylic amine functionalities within 4-phenylbut-3-en-2-amine make it a promising candidate for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products.

Enamines are well-known precursors for the synthesis of substituted pyridines. beilstein-journals.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov For instance, in a formal [3+3] cycloaddition, an enamine can react with an unsaturated aldehyde or ketone to construct the pyridine (B92270) ring. beilstein-journals.orgorganic-chemistry.org Theoretically, this compound could react with α,β-unsaturated carbonyl compounds to yield highly substituted dihydropyridines or pyridines, depending on the reaction conditions and subsequent oxidation.

Furthermore, the homoallylic amine structure opens up pathways to saturated heterocycles like pyrrolidines and piperidines. The intramolecular cyclization of homoallylic amines is a powerful strategy for constructing these ring systems. frontiersin.orgyoutube.com For example, an intramolecular hydroamination or aminohalogenation of this compound could potentially lead to the formation of 2-methyl-4-phenylpyrrolidine (B1194935) derivatives. The specific stereochemistry of the starting amine would be expected to influence the diastereoselectivity of the cyclization product.

A plausible reaction involves the intramolecular aza-Michael addition. If the amine is first acylated with a group containing a Michael acceptor, a subsequent intramolecular cyclization could furnish a substituted pyrrolidone or piperidone. This type of tandem reaction is a common strategy in heterocyclic synthesis. whiterose.ac.uk

Role as a Chiral Auxiliary or Ligand Precursor

Chiral amines are fundamental in asymmetric synthesis, often serving as chiral auxiliaries to control the stereochemical outcome of reactions. youtube.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter.

Enantiomerically pure (R)- or (S)-4-phenylbut-3-en-2-amine could potentially serve as an effective chiral auxiliary. For example, by forming an amide with a carboxylic acid, the chiral amine moiety could direct the diastereoselective alkylation of the α-carbon. The steric hindrance provided by the phenyl group and the specific conformation adopted by the molecule would be key to inducing facial selectivity in the approach of the electrophile. After the desired stereocenter is set, the auxiliary can be cleaved and recovered.

Moreover, chiral amines are often used as precursors for the synthesis of chiral ligands for transition metal catalysis. The nitrogen atom in this compound can be further functionalized, for example, by the introduction of phosphine (B1218219) or other coordinating groups, to create a bidentate or tridentate chiral ligand. Such ligands are crucial for a wide range of enantioselective transformations, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The rigid backbone and the stereogenic center of the parent amine would be instrumental in creating a well-defined chiral environment around the metal center.

Application in the Construction of Complex Organic Molecules

The synthesis of complex organic molecules, particularly natural products, often relies on the use of multifunctional building blocks that allow for the efficient construction of carbon skeletons. libretexts.orgjst.go.jpchemtube3d.com this compound, with its combination of reactive sites, is a potential starting material for the assembly of more intricate structures.

The nucleophilic character of the amine allows for its use in various C-N bond-forming reactions, such as reductive amination with carbonyl compounds or conjugate addition to Michael acceptors. rsc.org The carbon-carbon double bond can participate in a range of transformations, including:

Cycloaddition Reactions: As a dienophile in Diels-Alder reactions or in [2+2] cycloadditions, the double bond can be used to form six- or four-membered rings, respectively. youtube.com An aza-Diels-Alder reaction, where the enamine tautomer acts as the diene, could also be envisioned. frontiersin.org

Heck Reaction: The double bond can be arylated or vinylated through a palladium-catalyzed Heck reaction, allowing for the introduction of further complexity.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can transform the double bond into two carbonyl groups, providing a handle for further functionalization.

The presence of a stereocenter from the outset is a significant advantage, as this chirality can be transferred to new stereocenters formed during the synthetic sequence.

Integration into Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and atom economy. whiterose.ac.uk The structure of this compound is well-suited for such processes.

A potential cascade reaction could be initiated by a Michael addition of the amine to an electron-deficient alkene. The resulting intermediate could then undergo an intramolecular cyclization onto the pendant phenyl ring (a Pictet-Spengler type reaction if the phenyl ring were appropriately activated) or onto another functional group introduced for this purpose.

Another possibility is a tandem aza-Michael addition/cyclization sequence. For example, reaction with an α,β,γ,δ-unsaturated carbonyl compound could lead to an initial 1,4-addition of the amine, followed by an intramolecular conjugate addition of the enolate generated onto the enamine double bond, leading to the formation of a functionalized carbocycle.

The development of such cascade reactions starting from simple, readily available building blocks like this compound is a key goal in modern synthetic organic chemistry, enabling the rapid assembly of complex molecular scaffolds.

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-phenylbut-3-en-2-amine, and how can reaction conditions be optimized?

Answer:

The stereoselective synthesis of this compound can be achieved via a chemoenzymatic cascade . A two-step approach involves:

Oxidation of allylic alcohols using Trametes versicolor laccase and TEMPO to generate ketone intermediates.

Biotransamination using amine transaminases (ATAs) to yield chiral amines. Optimization includes:

- pH and temperature : Maintain mild conditions (e.g., 30–37°C, pH 7–8) to preserve enzyme activity.

- Substrate loading : Limit alcohol concentrations to ≤50 mM to avoid enzyme inhibition.

- Cofactor recycling : Use pyruvate or alanine to drive equilibrium toward amine formation.

Yields range from 29–75% with 94–99% enantiomeric excess (ee) depending on the ATA used .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : and NMR to confirm regiochemistry and stereochemistry (e.g., allylic proton coupling constants and amine resonance splitting) .

- X-ray Crystallography : For absolute configuration determination using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) .

- Chiral HPLC/GC : To quantify enantiomeric excess using chiral stationary phases .

Advanced: How can researchers resolve contradictions between computational stereochemical predictions and experimental data?

Answer:

Discrepancies often arise from dynamic effects (e.g., solvent interactions) not modeled in simulations. Strategies:

Validate crystal structures using PLATON or CIF validation tools to check for twinning or disorder .

Compare experimental and calculated NMR shifts with software like GIAO-DFT , adjusting for solvent effects.

Re-examine reaction conditions : Trace impurities (e.g., metal residues) may alter stereochemical outcomes .

Advanced: What strategies enable selective synthesis of specific enantiomers of this compound?

Answer:

- Enzyme engineering : Use directed evolution to tailor ATA substrate specificity (e.g., Chromobacterium violaceum ATA for (R)-amines vs. Arthrobacter sp. for (S)-amines) .

- Chiral auxiliaries : Temporarily introduce groups (e.g., benzyl carbamates) to bias transamination .

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., metalloenzymes) with ATAs to maximize yield and ee .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods due to potential amine volatility.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite.

- Storage : In airtight containers under nitrogen to prevent oxidation .

Advanced: How can multi-step enzymatic cascades be designed for derivatives of this compound?

Answer:

Design principles include:

- Compatibility screening : Ensure laccase and ATA activities are mutually non-inhibitory.

- Solvent tolerance : Use ≤10% cosolvents (e.g., DMSO) to maintain enzyme stability.

- Example cascade : Combine alcohol dehydrogenases (for ketone generation) with ATAs, achieving 65–80% yield in one pot .

Basic: What spectroscopic standards are used to characterize this compound?

Answer:

- NMR (CDCl₃) : δ 1.2–1.4 (CH₃), 2.5–2.7 (CH₂), 5.8–6.2 (CH=CH).

- IR : N-H stretch ~3350 cm⁻¹, C=C ~1650 cm⁻¹.

- MS (EI) : Molecular ion at m/z 161 (M⁺) .

Advanced: What in vitro models are appropriate for evaluating the biological activity of this compound?

Answer:

- Cancer cell lines : Test cytotoxicity in leukemia (e.g., K562) using MTT assays (IC₅₀ ~20–50 µM).

- Neuronal models : Assess monoamine reuptake inhibition in SH-SY5Y cells.

- Compliance : Follow FDA guidelines for in vitro studies; avoid in vivo extrapolation without regulatory approval .

Advanced: How can low yields in enzymatic transamination steps be addressed?

Answer:

- Cofactor optimization : Increase pyruvate (≥2 eq) to shift equilibrium.

- Solvent engineering : Add 10% glycerol to stabilize ATAs.

- Substrate engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance ketone reactivity .

Basic: How are synthetic intermediates validated using crystallographic tools?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.